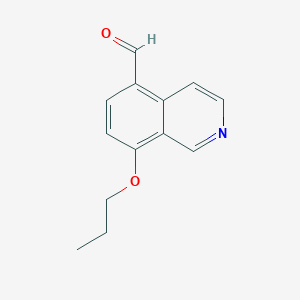
5-Isoquinolinecarboxaldehyde, 8-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propoxyisoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This compound is characterized by the presence of a propoxy group at the 8th position and an aldehyde group at the 5th position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxyisoquinoline-5-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of isoquinoline derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at temperatures ranging from 80 to 90°C .
Industrial Production Methods: Industrial production of 8-propoxyisoquinoline-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 8-Propoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 8-Propoxyisoquinoline-5-carboxylic acid.
Reduction: 8-Propoxyisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Propoxyisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-propoxyisoquinoline-5-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline: Similar in structure but with a methoxy group instead of a propoxy group, affecting its reactivity and applications.
8-Chloroquinoline: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 8-Propoxyisoquinoline-5-carbaldehyde is unique due to the presence of both a propoxy group and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
820237-31-8 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
8-propoxyisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-7-16-13-4-3-10(9-15)11-5-6-14-8-12(11)13/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
MLSAOWDKWXGUTF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C=NC=CC2=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


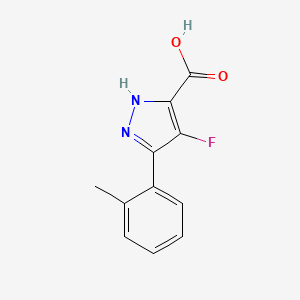

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)

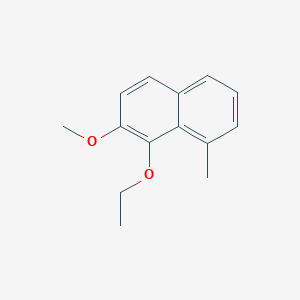



![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
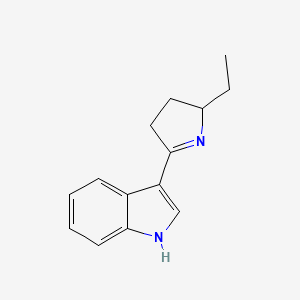

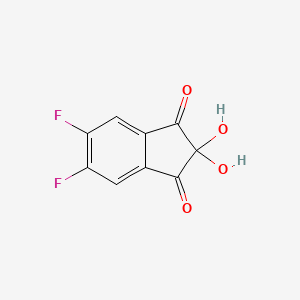
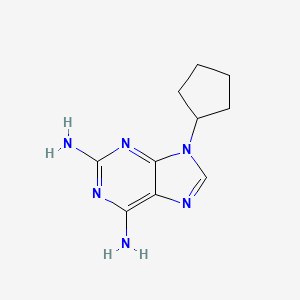
![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
